3-(Azetidin-2-yl)propanoic acid
Description
3-(Azetidin-2-yl)propanoic acid is a heterocyclic amino acid containing an azetidine ring. Azetidine is a four-membered ring with one nitrogen atom, making it a significant structure in medicinal chemistry due to its unique properties and biological activities. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
3-(azetidin-2-yl)propanoic acid |
InChI |
InChI=1S/C6H11NO2/c8-6(9)2-1-5-3-4-7-5/h5,7H,1-4H2,(H,8,9) |
InChI Key |
NPRCJSCTYUQOTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .
Industrial Production Methods
Industrial production of 3-(Azetidin-2-yl)propanoic acid may involve scalable synthetic routes such as the Horner–Wadsworth–Emmons reaction followed by hydrogenation . The use of chiral auxiliaries like oxazolidinones can help in obtaining optically pure enantiomers .
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form different functional groups.
Reduction: Hydrogenation can be used to reduce double bonds within the molecule.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted azetidines, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antidepressant Development
Research has indicated that compounds containing the azetidine moiety, including derivatives of 3-(Azetidin-2-yl)propanoic acid, can act as partial agonists at nicotinic acetylcholine receptors. These compounds have shown promise in the development of novel antidepressants. A systematic structure-activity relationship study revealed that modifications to the azetidine structure could enhance pharmacological profiles, leading to candidates with robust antidepressant-like efficacy in animal models .
1.2 Cancer Research
The compound has been explored for its potential anti-cancer properties. Studies indicate that azetidine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, azetidine-containing compounds have been linked to reduced tumor growth in HepG2 cells, suggesting their utility as therapeutic agents in hepatocellular carcinoma . Furthermore, the structural features of these compounds may allow for targeted drug design aimed at specific cancer types .
Synthetic Chemistry Applications
2.1 Building Blocks for Peptides
3-(Azetidin-2-yl)propanoic acid serves as a valuable building block in the synthesis of peptides and other bioactive molecules. Its conformationally constrained structure allows it to mimic amino acids effectively, making it suitable for the design of peptide analogs that can interact with biological targets more efficiently than natural peptides .
2.2 Linkers in PROTAC Development
In recent advancements, derivatives of 3-(Azetidin-2-yl)propanoic acid have been utilized as rigid linkers in the development of Proteolysis Targeting Chimeras (PROTACs). These compounds facilitate targeted protein degradation by improving the orientation and stability of the degrader complexes, which is crucial for enhancing drug-like properties and therapeutic efficacy .
Case Studies
Mechanism of Action
The mechanism of action of 3-(Azetidin-2-yl)propanoic acid involves its interaction with specific molecular targets. For instance, as a GABA-uptake inhibitor, it may bind to GABA transporters, preventing the reuptake of GABA and thereby increasing its availability in the synaptic cleft . This can modulate neurotransmission and has potential therapeutic effects in conditions like epilepsy and anxiety disorders .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A natural product found in certain plants, known for its biological activity and toxicity due to misrecognition by prolyl-tRNA synthetase.
(Azetidin-2-yl)acetic acid: An analogue of homoproline, used in the synthesis of peptides and other biologically active compounds.
Uniqueness
3-(Azetidin-2-yl)propanoic acid is unique due to its specific structure, which combines the azetidine ring with a propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Biological Activity
3-(Azetidin-2-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
3-(Azetidin-2-yl)propanoic acid features an azetidine ring, which contributes to its biological activity. The azetidine structure is known for its ability to interact with various biological targets, making it a versatile scaffold in drug design.
Antimicrobial Activity
Research has indicated that derivatives of azetidine compounds exhibit notable antimicrobial properties. For instance, studies have shown that certain azetidinone derivatives can act as irreversible inhibitors of various enzymes, including elastases and proteases, which are crucial in bacterial pathogenesis . These compounds have been explored for their potential as antibiotics and antifungals.
Anticancer Properties
The anticancer potential of 3-(azetidin-2-yl)propanoic acid has been investigated through various synthetic analogs. A study highlighted the synthesis of 3-chloro-azetidin-2-one derivatives that demonstrated significant cytotoxic effects against human breast cancer cell lines (MCF-7 and SKBR3) . These findings suggest that modifications to the azetidine structure can enhance its anticancer efficacy.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. For example, azetidine amides have been identified as potent inhibitors of the Pks13 enzyme, which is essential for mycobacterial cell wall biosynthesis. The binding interactions of these compounds within the enzyme's active site have been characterized through crystallography, revealing their potential as leads for developing new tuberculosis treatments .
The mechanisms underlying the biological activity of 3-(azetidin-2-yl)propanoic acid involve several pathways:
- Enzyme Inhibition : The ability to covalently modify key enzymes contributes to its antimicrobial and anticancer effects.
- Cell Proliferation Modulation : Compounds derived from 3-(azetidin-2-yl)propanoic acid have been shown to induce apoptosis in cancer cells by disrupting cellular signaling pathways.
- Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties, further enhancing their therapeutic profile.
Study on Anticancer Activity
In a recent study, a series of 3-chloro-azetidin-2-one derivatives were tested against various cancer cell lines. The results indicated that specific modifications led to increased potency against breast cancer cells, highlighting the importance of structural optimization in drug development .
Enzyme Binding Studies
Another significant investigation focused on the binding characteristics of azetidine amides with the Pks13 enzyme. The study utilized X-ray crystallography to elucidate the binding orientation and interactions within the active site, confirming their role as effective inhibitors .
Data Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
